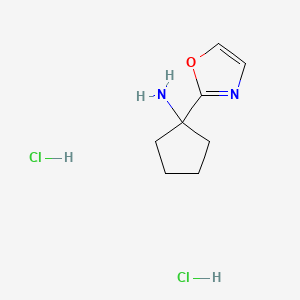
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The oxazole ring can be formed through the reaction of an α-haloketone with an amide, followed by cyclization. The cyclopentane ring is then introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives, reduced analogs, and substituted compounds with different functional groups.
Scientific Research Applications
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Oxazole: A five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with different positioning of oxygen and nitrogen.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
1-(1,3-Oxazol-2-yl)cyclopentan-1-aminedihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and an oxazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- CAS Number : 2731010-31-2
- Molecular Formula : C8H14Cl2N2O
- Molecular Weight : 225.1 g/mol
- Purity : ≥95%
| Property | Value |
|---|---|
| CAS No. | 2731010-31-2 |
| Molecular Formula | C8H14Cl2N2O |
| Molecular Weight | 225.1 g/mol |
| Purity | ≥95% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways, leading to potential therapeutic effects. Ongoing research aims to elucidate the exact mechanisms and pathways involved.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Properties
Studies have shown that oxazole derivatives possess antimicrobial properties. The presence of the oxazole ring in this compound may contribute to its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Activity
Initial studies suggest that this compound may exhibit anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, warranting further exploration into its potential as an anticancer agent.
Neuroprotective Effects
Preliminary findings indicate that compounds with similar structures may offer neuroprotective benefits. Research into the neuroprotective mechanisms of this compound could reveal its potential in treating neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have investigated the biological activities of similar compounds and their implications for drug development:
-
Antimicrobial Activity Study
- A comparative study evaluated the antimicrobial efficacy of various oxazole derivatives, highlighting the importance of structural modifications for enhanced activity.
- Results indicated that compounds with oxazole rings showed significant inhibition against Gram-positive and Gram-negative bacteria.
-
Anticancer Efficacy Assessment
- In vitro assays demonstrated that certain derivatives exhibited dose-dependent inhibition of cancer cell growth.
- The study suggested that the introduction of specific functional groups could enhance anticancer activity.
-
Neuroprotective Potential Investigation
- Research focusing on the neuroprotective effects of oxazole compounds revealed promising results, indicating potential pathways for therapeutic intervention in neurodegenerative conditions.
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;;/h5-6H,1-4,9H2;2*1H |
InChI Key |
QQWDBVIVZLYSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CO2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















